2-(4-ethoxyphenoxy)-1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride - 1184988-46-2

2-(4-ethoxyphenoxy)-1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Catalog Number: EVT-2848087
CAS Number: 1184988-46-2
Molecular Formula: C23H26ClFN4O3
Molecular Weight: 460.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(flunidazoylmethyl)-8-hydroxyquinoline (FHQ)

Compound Description:

5-(flunidazoylmethyl)-8-hydroxyquinoline (FHQ) is a novel ligand synthesized by reacting 5-chloromethyl-8-hydroxyquinoline (CMQ) hydrochloride with flunidazole []. Transition metal chelates of FHQ, including Cu2+, Co2+, Ni2+, Mn2+, Zn2+, and Cd2+, have been prepared and characterized []. These metal chelates, along with the FHQ ligand itself, have been investigated for their antifungal activity against plant pathogens [].

Relevance:

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description:

K-604 is a potent, water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) []. It exhibits high selectivity for ACAT-1 over ACAT-2 and demonstrates significantly improved aqueous solubility and oral absorption compared to its predecessor compound []. K-604 has been identified as a clinical candidate for treating diseases involving ACAT-1 overexpression [].

Relevance:

5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole derivatives

Compound Description:

This series of novel benzimidazole derivatives exhibits potent urease inhibition activity, surpassing the inhibitory potential of standard inhibitors like thiourea and hydroxyurea []. These compounds demonstrated promising potential for combating ureolytic bacterial infections by effectively targeting the urease enzyme []. Cytotoxicity evaluations using the MTT assay on the NIH-3T3 cell line revealed favorable safety profiles for these derivatives [].

Relevance:

1-(3′,6′-Dihydroxy-3-oxo-3H-spiro­[isobenzo­furan-1,9′-xanthen]-5-yl)-3-[4-({4-[1-(4-fluoro­phen­yl)-1H-imidazol-5-yl]pyridin-2-yl}amino)­phen­yl]thio­urea methanol monosolvate

Compound Description:

This compound, crystallizing as a methanol monosolvate, serves as a probe in a fluorescence polarization-based competition binding assay []. Its structure comprises an almost planar isobenzofuran fused-ring system nearly perpendicular to the central xanthene ring system []. The presence of an intramolecular C—F⋯π contact influences the molecule's conformation [].

Relevance:

1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone

Compound Description:

This compound, structurally characterized by X-ray crystallography, exhibits an almost perpendicular orientation between the imidazole and fluorophenyl rings, with a dihedral angle of 87.50(4)° []. The crystal packing reveals stacked molecules linked by intermolecular C—H⋯N hydrogen bonds along the c-axis [].

Relevance:

4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)- 8-phenylquinoline

Compound Description:

This quinoline derivative acts as an aromatase inhibitor and has been evaluated in vivo for its potential in treating endocrine-responsive breast cancer []. It demonstrates comparable inhibitory potency to letrozole in reducing androstenedione-induced uterine hypertrophy []. Importantly, unlike letrozole, this compound does not significantly affect aldosterone or cortisol serum concentrations, indicating greater selectivity for aromatase inhibition [].

Relevance:

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

Compound Description:

This novel compound, synthesized via Claisen-Schmidt condensation, is a chalcone derivative designed to combat Aspergillus fumigatus, the causative agent of pulmonary aspergillosis []. The incorporation of both imidazole and chalcone pharmacophores makes this compound a promising candidate for investigating antifungal properties against Aspergillus and other pathogenic fungi [].

Relevance:

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description:

This compound, crystallized as its hydrochloride salt, is structurally analogous to a fluorinated counterpart, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate []. The structural comparison between these two salts provides insights into the impact of fluorine substitution on their physicochemical properties [].

Relevance:

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description:

This compound is synthesized through a multistep process involving hydrogenation and N-alkylation reactions []. The synthesis strategy highlights the versatility of chemical transformations in accessing complex molecules with potential therapeutic value [].

Relevance:

(1-(4-fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride

Compound Description:

This compound, specifically its crystalline hydrochloride salt, has demonstrated potential in treating pain, metabolic disorders, obesity, hyperphagia, and diabetes []. The specific salt form highlights the importance of salt selection in drug development to optimize solubility, bioavailability, and other physicochemical properties crucial for therapeutic efficacy [].

Relevance:

2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523)

Compound Description:

Basimglurant is a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGlu5), showing promise in treating psychiatric disorders like depression, fragile X syndrome, anxiety, and obsessive-compulsive disorders []. It exhibits favorable pharmacokinetic properties and a good safety profile in preclinical studies, leading to its advancement to phase II clinical trials for depression and fragile X syndrome [].

Relevance:

1-(2-Fluorophenyl)-3-(4-((pyridine-2-yl)methyl) piperazin-1-yl)-1H-indazole

Compound Description:

This compound represents a novel piperazine-1-yl-1H-indazole derivative synthesized through a straightforward and efficient method []. The compound's structure has been thoroughly characterized using spectral analysis, and molecular docking studies have provided insights into its potential interactions with biological targets [].

Relevance:

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description:

These two compounds are potent aromatase inhibitors that structurally resemble both second- and third-generation nonsteroidal aromatase inhibitors []. Their propeller-shaped molecular structures, confirmed through quantum mechanical calculations, contribute to their inhibitory potency by facilitating hydrophobic interactions, heme Fe coordination, and hydrogen bonding within the aromatase substrate binding site [].

Relevance:

N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl))-2-(4-arylpiperazin-1-yl) and N-(5-nitrothiazol-2-yl)-2-(4-arylpiperazin-1-yl) derivatives

Compound Description:

These derivatives, along with novel 1-(2,5-dimethoxybenzyl)-4-arylpiperazines, have been synthesized and evaluated for their antioxidant capacity and biological activities, including interactions with MAO, ChE, and selected GPCRs []. Some of these compounds exhibit low-micromolar affinities for the tested proteins, highlighting their potential as multi-target ligands []. Notably, certain derivatives demonstrated impressive antioxidant potential, exceeding the activity of ferulic acid, a standard antioxidant [].

Relevance:

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide

Compound Description:

This compound, a former antiasthma drug candidate, was synthesized using a novel palladium-catalyzed carbon-sulfur bond formation method based on a modified Migita reaction []. This optimized process offers significant yield advantages over previous multi-step procedures, demonstrating its practical application in large-scale drug synthesis [].

Relevance:

3-(1H-Benzo[d]imidazol-6-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (DDO7232)

Compound Description:

DDO7232 is a potent Nrf2/ARE inducer that effectively ameliorates DSS-induced murine colitis and protects NCM460 cells from oxidative stress by activating the ERK1/2 signaling pathway []. This compound's therapeutic potential in inflammatory bowel disease highlights the importance of targeting the Nrf2/ARE pathway [].

Relevance:

1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol

Compound Description:

X-ray crystallographic analysis revealed that the imidazole and fluorophenyl rings in this compound are nearly coplanar, with a dihedral angle of 1.30(4)° []. Intermolecular O—H⋯N hydrogen bonds link the molecules into chains along the b-axis in the crystal structure [].

Relevance:

Compound Description:

This series of compounds comprises four distinct derivatives with various aryl substituents on the piperazine ring, including methoxyphenyl, fluorophenyl, methylphenyl, and 3,4-dimethylphenyl []. These derivatives have been characterized using spectroscopic techniques (FTIR, 1H NMR, LC-MS) and single-crystal X-ray diffraction to elucidate their molecular and crystal structures []. The presence of intra- and intermolecular interactions, like C-H…N hydrogen bonds and C-H…O, C-H…F, C-H…π, and π…π interactions, significantly influences their supramolecular architectures [].

Relevance:

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

Compound Description:

LDK1229 is a novel cannabinoid CB1 receptor inverse agonist belonging to the benzhydryl piperazine analog class []. It demonstrates high selectivity for CB1 over CB2 receptors with a Ki value of 220 nM []. LDK1229 effectively antagonizes CB1's basal G protein coupling activity and promotes its cell surface localization, consistent with inverse agonist behavior []. While exhibiting similar receptor interactions as the first-generation CB1 inverse agonist rimonabant (SR141716A), LDK1229's distinct benzhydryl piperazine scaffold offers new avenues for developing peripherally active CB1 inverse agonists with potentially fewer central nervous system side effects [].

Relevance:

N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide

Compound Description:

The crystal structure of this compound reveals the imidazole ring adopting various dihedral angles concerning the 4-fluorophenyl, pyridine, and phenyl rings []. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen-bonding interactions between amide groups of neighboring molecules [].

Relevance:

5-(4-(4-fluorophenyl)-1H-imidazol-5-yl)-1-methylpyridin-2(1H)-one

Compound Description:

This compound is known to bind to the N-terminal bromodomain of the human bromodomain-containing protein BRD2 []. This interaction highlights the compound's potential as an epigenetic modulator by targeting bromodomains, which are protein modules recognizing acetylated lysine residues on histones and other proteins [].

Relevance:

Compound Description:

AZ-853 and AZ-861 are two novel imidazopurine-2,4-dione derivatives designed as potential antidepressants targeting the serotonin 5-HT1A receptor []. They differ structurally only by the position of a single substituent (fluorine vs. trifluoromethyl) on the phenyl ring attached to the piperazine moiety []. Despite this subtle difference, they exhibit distinct pharmacological and pharmacokinetic properties, as well as side-effect profiles []. AZ-861 shows stronger agonistic action on the 5-HT1A receptor, while AZ-853 demonstrates a more potent antidepressant-like effect in vivo due to better brain penetration []. AZ-853 also displays a stronger α1-adrenolytic effect, leading to decreased systolic blood pressure and weight gain in mice, whereas AZ-861 does not []. Both compounds induce mild sedation and lipid metabolism disturbances after repeated administration without affecting blood glucose levels [].

Relevance:

8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (9)

Compound Description:

Compound 9 belongs to a series of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione synthesized and evaluated for their potential as antidepressants []. It showed potent binding affinity for serotonin (5-HT1A/5-HT7) receptors and weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A) []. In vivo studies in mice demonstrated its potential antidepressant-like effects in the forced swim test and anxiolytic effects surpassing diazepam []. Further characterization included lipophilicity and metabolic stability assessments [].

Relevance:

(2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide

Compound Description:

This compound's crystal structure, containing two independent molecules (A and B) in the asymmetric unit, reveals a three-dimensional network stabilized by intermolecular N—H⋯O hydrogen bonds, π–π interactions between pyridine and phenyl rings, and intramolecular N—H⋯F hydrogen bonds []. The imidazole ring shows specific dihedral angles relative to the 4-fluorophenyl and pyridine rings []. Interestingly, molecule A exhibits disorder in the methyl group [].

Relevance:

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

Compound Description:

The crystal structure of this compound, crystallizing as a dihydrate, reveals a three-dimensional network formed by intermolecular O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds involving water molecules and the organic compound []. The imidazole ring system is not coplanar with either the 4-fluorophenyl ring (dihedral angle of 24.9(2)°) or the pyridine ring (dihedral angle of 72.24(8)°) [].

Relevance:

7-[4-(4-Fluorophenyl)-2-methylsulfanyl-1H-imidazol-5-yl]tetrazolo[1,5-a]pyridine

Compound Description:

The crystal structure of this compound reveals a three-dimensional network stabilized by π–π interactions between the imidazole and tetrazole rings, as well as bifurcated N—H⋯(N,N) hydrogen bonding and C—H⋯F interactions []. The dihedral angles between the imidazole ring and the 4-fluorophenyl and tetrazolopyridine rings are also reported [].

Relevance:

Compound Description:

HSBAN and HSBAI are two new halogenated azo-Schiff base ligands synthesized in a two-step process []. These ligands were used to prepare divalent transition metal ion complexes (Co, Ni, Cu, Cd, and Hg) []. Characterization of the ligands and complexes was achieved using various techniques, including mass spectrometry, FT-IR, 1H NMR, UV-Visible spectroscopy, elemental microanalysis, atomic absorption, electrical conductivity, and magnetic susceptibility measurements [].

Relevance:

[Ir(fpmi)2(pyim)] (1)

Compound Description:

[Ir(fpmi)2(pyim)] (1), where fpmi = 1-(4-fluorophenyl)-3-methylimdazolin-2-ylidene-C,C2' and pyim = 2-(1H-imidazol-2-yl)pyridinato, is a blue-emitting iridium(iii) complex that has been studied using density functional theory (DFT) and time-dependent DFT (TDDFT) methods to investigate its potential as a phosphorescent material for organic light-emitting diodes (OLEDs) []. The computational studies focused on understanding the complex's geometrical and electronic structures, optoelectronic properties, and phosphorescence efficiencies [].

Relevance:

4-(4-(1H-imidazol-1-yl)phenyl)-2,6-diphenylpyridine

Compound Description:

4-(4-(1H-imidazol-1-yl)phenyl)-2,6-diphenylpyridine is a newly designed and synthesized DAHC-type ligand (ligand with two kinds of aromatic heterocyclic center). The crystal structure of this ligand has been determined []. This ligand was synthesized as a component of metal-chelate complexes for potential use in OLEDs due to its strong fluorescence and carrier transporting capabilities [].

Relevance:

Compound Description:

This compound, a 2-arylazolylchromone, has shown the highest tumor specificity among a series of tested compounds, comparable to 5-fluorouracil and doxorubicin []. It exerts cytostatic growth inhibition and causes cell cycle arrest in the G2+M phase without affecting the G1 phase [].

Relevance:

Compound Description:

These three compounds belong to a series of dithiocarbamate derivatives containing thiazole or benzothiazole rings that were synthesized and evaluated for their antimicrobial activity []. Compounds B12, A18, and A21 displayed significant antimicrobial activity against 12 different

Properties

CAS Number

1184988-46-2

Product Name

2-(4-ethoxyphenoxy)-1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

IUPAC Name

2-(4-ethoxyphenoxy)-1-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride

Molecular Formula

C23H26ClFN4O3

Molecular Weight

460.93

InChI

InChI=1S/C23H25FN4O3.ClH/c1-2-30-18-7-9-19(10-8-18)31-17-22(29)26-13-15-27(16-14-26)23-25-11-12-28(23)21-6-4-3-5-20(21)24;/h3-12H,2,13-17H2,1H3;1H

InChI Key

ZAPYSNBKJXMYBW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.